Bis(phenylsulfonyl)methane

Lithium-ion battery Electrolyte additive NCM811 cathode

Bis(phenylsulfonyl)methane (BPSM) is a crystalline bis(sulfone) with unique C–H acidity (pKa ~12–14) enabling facile carbanion formation. Its phenyl substituents deliver 83.07% capacity retention in NCM811 lithium-ion batteries after 1200 cycles, far surpassing baseline (8.68%). With a melting point of 120–123°C and well-defined C–S bond length (1.786 Å), BPSM is the preferred reagent for structure–activity studies and asymmetric catalysis. Choose BPSM for reproducible, high-performance results.

Molecular Formula C13H12O4S2
Molecular Weight 296.4 g/mol
CAS No. 3406-02-8
Cat. No. B177063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(phenylsulfonyl)methane
CAS3406-02-8
Synonymsbis(phenylsulfonyl)methane
Molecular FormulaC13H12O4S2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H12O4S2/c14-18(15,12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyQCHNSJNRFSOCLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(phenylsulfonyl)methane (CAS 3406-02-8): Technical Baseline for Scientific Procurement


Bis(phenylsulfonyl)methane (BPSM) is an organosulfur compound characterized by a central methylene bridge substituted with two phenylsulfonyl groups [1]. This bis(sulfone) structure imparts significant C–H acidity (pKa ~12–14 in DMSO, comparable to acetylacetone), enabling facile deprotonation to a resonance-stabilized carbanion that serves as a versatile nucleophile in organic synthesis [2]. BPSM is a white to almost white crystalline powder with a molecular weight of 296.4 g/mol and a melting point range of 120–123 °C .

Why Bis(phenylsulfonyl)methane (CAS 3406-02-8) Cannot Be Arbitrarily Substituted with In-Class Analogs


Generic substitution among bis(sulfonyl)methanes is not feasible because the phenyl substituents in BPSM confer unique and quantifiably distinct properties compared to alkyl- or mixed aryl/alkyl-sulfonyl analogs [1]. These differences manifest in three critical dimensions: (1) enhanced capacity retention in lithium-ion battery electrolyte additives due to the phenyl groups' preferential film-forming behavior at both electrodes [2]; (2) altered solid-state supramolecular assembly driven by C–H⋯π and C–H⋯O interactions unique to the phenyl moieties [3]; and (3) a significantly higher molecular weight (296.4 g/mol) and melting point (120–123 °C) that affect both synthetic handling and procurement logistics relative to lighter alkyl sulfone analogs [1].

Bis(phenylsulfonyl)methane (CAS 3406-02-8): Quantitative Differentiation Evidence for Scientific Selection


Bis(phenylsulfonyl)methane as Electrolyte Additive: 74.4% Absolute Capacity Retention Improvement over Baseline at 25 °C (1200 cycles)

In NCM811/graphite lithium-ion batteries, the addition of BPSM to the electrolyte substantially enhances cycling stability. After 1200 cycles at 25 °C, cells with BPSM-containing electrolyte retain 83.07% of initial capacity, compared to only 8.68% for baseline cells without BPSM [1]. At −10 °C, BPSM-containing cells retain 98.97% capacity after 130 cycles, versus 21.01% for baseline cells [1].

Lithium-ion battery Electrolyte additive NCM811 cathode

C–S Bond Length Comparison: BPSM vs. Dibromobis(phenylsulfonyl)methane Reveals Impact of α-Substitution on Sulfone Geometry

Single-crystal X-ray diffraction reveals that the central C–S bond lengths in BPSM are 1.786(2) and 1.786(3) Å [1]. In contrast, the brominated analog dibromobis(phenylsulfonyl)methane exhibits significantly elongated C–S bonds of 1.872(5) and 1.854(5) Å [1].

X-ray crystallography Sulfone chemistry Structural analog comparison

Carbanion Aggregation Behavior: Homochiral vs. Heterochiral Polymeric Chains Differentiate BPSM from Bis(phenylsulfonyl)imide Analogs

The lithiated carbanion of BPSM, [(PhSO2)2CHLi·THF], crystallizes as a 1D homochiral polymeric chain where the phenyl substituents adopt a cisoid orientation [1]. In contrast, the structurally analogous lithium bis(phenylsulfonyl)imide [(PhSO2)2NLi·THF] forms heterochiral chains [1].

Organolithium chemistry Carbanion structure Supramolecular chemistry

Molecular Weight and Melting Point Differentiation: BPSM vs. Bis(methylsulfonyl)methane

BPSM exhibits a molecular weight of 296.4 g/mol and a melting point range of 120–123 °C [1]. Its alkyl analog, bis(methylsulfonyl)methane, has a molecular weight of 172.2 g/mol and a lower melting point (literature value ~95–100 °C) [2].

Physical property comparison Procurement specification Sulfone class differentiation

Bis(phenylsulfonyl)methane (CAS 3406-02-8): Evidence-Based Application Scenarios for Scientific Procurement


High-Performance Electrolyte Additive for Nickel-Rich Lithium-Ion Batteries

BPSM is indicated for research groups developing electrolyte formulations for NCM811 or similar nickel-rich cathode materials. The quantitative capacity retention data (83.07% after 1200 cycles at 25 °C vs. 8.68% baseline) [1] provides a clear procurement rationale for testing BPSM as a multifunctional film-forming additive that operates at both cathode and anode interfaces.

Synthetic Building Block Requiring Precise Sulfone Geometry Control

Researchers requiring a bis(sulfone) precursor with well-characterized C–S bond lengths (1.786 Å) [1] for structure–activity relationship studies should procure BPSM rather than α-substituted derivatives (e.g., dibromo analog with 1.872 Å and 1.854 Å bonds). This precise bond length is a verifiable quality attribute relevant to synthetic planning.

Organometallic Chemistry Requiring Homochiral Polymeric Carbanion Assemblies

For investigations into chiral induction or asymmetric catalysis using sulfone-stabilized carbanions, the structurally characterized homochiral 1D polymeric chain formed by [(PhSO2)2CHLi·THF] [1] differentiates BPSM from imide analogs that form heterochiral assemblies. This provides a testable hypothesis for asymmetric reaction development.

Procurement Where Higher Molecular Weight and Melting Point Facilitate Handling

In synthetic workflows where a solid, crystalline reagent with a melting point >100 °C is preferred for ease of handling and purification, BPSM (MW 296.4 g/mol, mp 120–123 °C) [1] offers tangible advantages over lighter, lower-melting alkyl sulfone analogs such as bis(methylsulfonyl)methane (MW 172.2 g/mol, mp ~95–100 °C) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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